![molecular formula C18H21NO2S B5726819 N-(4-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5726819.png)
N-(4-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic neuropathic pain. It belongs to the class of compounds known as angiotensin II type 2 receptor antagonists and has been shown to be effective in preclinical models of neuropathic pain.
Mécanisme D'action
The exact mechanism of action of N-(4-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide is not fully understood, but it is thought to act by blocking the angiotensin II type 2 receptor. This receptor is known to be involved in the regulation of pain pathways in the central nervous system, and blocking it with N-(4-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide may lead to a reduction in pain signaling.
Biochemical and physiological effects:
N-(4-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide has been shown to have a selective effect on the angiotensin II type 2 receptor, with no significant activity against other receptors in the angiotensin system. It has also been shown to have a good pharmacokinetic profile, with good oral bioavailability and a long half-life in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide for lab experiments is its selectivity for the angiotensin II type 2 receptor, which allows for more targeted studies of this receptor in pain signaling pathways. However, one limitation is that it has only been studied in preclinical models, and further studies are needed to determine its efficacy and safety in humans.
Orientations Futures
There are several potential future directions for research on N-(4-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide. One area of interest is its potential use in combination with other drugs for the treatment of neuropathic pain. Another area of interest is its potential use in other pain conditions, such as inflammatory pain or cancer pain. Additionally, further studies are needed to determine its safety and efficacy in humans, and to identify any potential drug interactions or adverse effects.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-methylbenzyl chloride with sodium thiomethoxide to form the corresponding thioether. This is then reacted with ethyl 4-aminobenzoate to give the desired amide product. The final step involves the removal of the ethyl group under acidic conditions to give N-(4-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide has been extensively studied in preclinical models of neuropathic pain. In these studies, it has been shown to be effective in reducing pain behaviors in a variety of animal models. It has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-3-21-17-10-8-16(9-11-17)19-18(20)13-22-12-15-7-5-4-6-14(15)2/h4-11H,3,12-13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQLKJRUANTUPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6175051 |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.